Eperisone-d10hydrochloride
Description
Contextualization within Deuterated Pharmaceutical Compound Research
Deuterated compounds, like Eperisone-d10 Hydrochloride, are a specific class of isotopically labeled molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. clearsynth.com This substitution of a proton with a proton and a neutron results in a heavier isotope. clearsynth.com In pharmaceutical research, this seemingly subtle change can have significant effects on a compound's metabolic stability. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. This "kinetic isotope effect" is a cornerstone of deuterated drug research, aiming to improve the pharmacokinetic profiles of drugs by increasing their half-life and exposure in the body. acs.org This can potentially lead to reduced dosing frequency and improved safety profiles by minimizing the formation of toxic metabolites.
Significance of Isotopic Labeling in Pharmacological and Analytical Studies
Isotopic labeling is a critical technique that provides researchers with a window into the complex journey of a drug within a biological system. musechem.com By incorporating isotopes, which act as tracers, scientists can monitor a drug's absorption, distribution, metabolism, and excretion (ADME) with high precision. musechem.comnih.gov This is particularly crucial in drug discovery and development for understanding a drug's efficacy and safety. nih.gov
In analytical studies, especially those utilizing mass spectrometry, isotopically labeled compounds are indispensable. nih.govresearchgate.net They serve as ideal internal standards for quantitative analysis because they are chemically identical to the analyte but have a different mass. scripps.edu This allows for accurate quantification by correcting for variations during sample preparation and analysis, such as ion suppression or chromatographic co-elutions. nih.gov The use of stable isotopes like deuterium is favored in many clinical and metabolic studies due to their non-radioactive and non-toxic nature. metsol.com
Role of Eperisone-d10 Hydrochloride as a Research Standard and Probe
Eperisone-d10 Hydrochloride serves as a crucial internal standard for the quantitative analysis of Eperisone (B1215868) in biological samples like plasma and urine. medchemexpress.comvulcanchem.com Its primary application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are highly sensitive and selective techniques for drug quantification. vulcanchem.com The use of a deuterated internal standard like Eperisone-d10 improves the accuracy and reliability of these assays, which are essential for pharmacokinetic studies. researchgate.net
Pharmacokinetic studies investigate how a drug is absorbed, distributed, metabolized, and eliminated by the body. patsnap.com Accurate measurement of drug concentrations over time is fundamental to understanding these processes. For instance, studies on Eperisone have determined its rapid absorption and elimination, with a biological half-life of approximately 1.6 to 1.8 hours. nih.govmims.com Such studies rely on robust analytical methods where Eperisone-d10 Hydrochloride plays a pivotal role in ensuring the quality of the data. The high variability in Eperisone's pharmacokinetics further underscores the need for precise analytical tools. uq.edu.aunih.gov
Below is a table summarizing the key chemical properties of Eperisone-d10 Hydrochloride.
| Property | Value |
| Molecular Formula | C₁₇H₁₆D₁₀ClNO |
| Molecular Weight | 305.91 g/mol |
| CAS Number | 1246819-46-4 |
| Synonyms | 1-(4-ethylphenyl)-2-methyl-3-(piperidin-1-yl-d10)propan-1-one hydrochloride |
Note: The data in this table has been compiled from various sources. lgcstandards.comnih.govqcchemical.com
Structure
3D Structure of Parent
Properties
CAS No. |
1246819-46-4 |
|---|---|
Molecular Formula |
C17H26ClNO |
Molecular Weight |
305.9 g/mol |
IUPAC Name |
3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(4-ethylphenyl)-2-methylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO.ClH/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18;/h7-10,14H,3-6,11-13H2,1-2H3;1H/i4D2,5D2,6D2,11D2,12D2; |
InChI Key |
GTAXGNCCEYZRII-WGXYFZCDSA-N |
Synonyms |
1-(4-Ethylphenyl)-2-methyl-3-(1-piperidinyl-d10)-1-propanone Hydrochloride; 4’-Ethyl-2-methyl-3-(piperidino-d10)propiophenone Hydrochloride; E 0646-d10; EMPP-d10; Mional-d10; Myonal-d10; |
Origin of Product |
United States |
Synthetic Methodologies for Eperisone and Deuterated Analogs
Established Synthetic Pathways for Eperisone (B1215868) Hydrochloride
The industrial production of Eperisone Hydrochloride has been shaped by foundational organic transformations that are both efficient and adaptable.
The Mannich reaction is a cornerstone in the synthesis of Eperisone, providing a direct and efficient method for constructing the β-amino carbonyl skeleton of the molecule. wikipedia.orgbyjus.com This three-component condensation reaction involves the aminoalkylation of an acidic proton located on the alpha-carbon of a ketone. byjus.com
In the context of Eperisone synthesis, the reaction typically involves the condensation of 4'-ethylpropiophenone, formaldehyde (B43269) (often in its polymeric form, paraformaldehyde), and piperidine (B6355638) hydrochloride. google.com The reaction is generally carried out in an alcoholic solvent, such as isopropanol (B130326) or ethanol, under reflux conditions. google.comsmolecule.com The mechanism begins with the formation of an electrophilic iminium ion from piperidine and formaldehyde. wikipedia.org The ketone, 4'-ethylpropiophenone, tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion to form the final Mannich base, Eperisone. wikipedia.orgbyjus.com
Several patents outline specific conditions to maximize yield and purity. For instance, reaction temperatures are often maintained between 80°C and 100°C for several hours. patsnap.comgoogle.com Some methods describe the use of proline as a catalyst for the condensation google.com, while others detail specific post-reaction procedures, such as quenching with a ketone compound (e.g., methyl ethyl ketone) to sequester unreacted starting materials, thereby simplifying purification. google.com The final product, Eperisone Hydrochloride, is typically isolated through crystallization, often induced by cooling or the addition of an anti-solvent like isopropyl ether, followed by filtration and drying, achieving high purity (≥99%) and yields (>87%). google.com
Table 1: Typical Reactants and Conditions for Mannich Synthesis of Eperisone
| Component | Role | Example Material | Solvent | Temperature |
|---|---|---|---|---|
| Ketone | Enolizable Substrate | 4'-ethylpropiophenone | Isopropanol, Ethanol | 80-100°C |
| Aldehyde | Iminium Ion Precursor | Paraformaldehyde |
This table presents a generalized summary of conditions reported in various synthetic procedures. google.compatsnap.comgoogle.com
While the Mannich reaction is the most direct route to Eperisone, the Friedel-Crafts acylation serves as a critical method for preparing key precursors. smolecule.comlookchem.com This electrophilic aromatic substitution reaction is used to introduce an acyl group onto an aromatic ring. organic-chemistry.org
One application involves the synthesis of the starting ketone, 4'-ethylpropiophenone. This is achieved through the Friedel-Crafts acylation of ethylbenzene (B125841) with propionyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃). google.comgoogle.com The reaction forms the necessary p-ethyl propiophenone (B1677668) intermediate, which can then be used in the subsequent Mannich condensation. google.com
An alternative, though less common, synthetic route to Eperisone itself utilizes a Friedel-Crafts reaction as the final carbon-carbon bond-forming step. lookchem.com This approach involves the acylation of ethylbenzene with 3-piperidinoisobutyryl chloride in the presence of AlCl₃ at reflux temperature to directly yield the Eperisone backbone. smolecule.comlookchem.com The versatility of the Friedel-Crafts reaction allows for the synthesis of various alkylphenone precursors, which is particularly useful in the development of Eperisone analogs. acs.orgresearchmap.jp
Table 2: Friedel-Crafts Acylation Strategies in Eperisone Synthesis
| Aromatic Substrate | Acylating Agent | Catalyst | Product |
|---|---|---|---|
| Ethylbenzene | Propionyl Chloride | AlCl₃ | 4'-ethylpropiophenone |
This table outlines two distinct applications of the Friedel-Crafts acylation in the synthesis of Eperisone or its primary precursor. google.comlookchem.com
Mannich Condensation Reactions in Eperisone Synthesis
Strategies for Site-Specific Deuterium (B1214612) Incorporation in Eperisone-d10
The synthesis of Eperisone-d10 Hydrochloride is designed to introduce ten deuterium atoms at specific, metabolically stable positions. nih.gov Isotopic labeling is a valuable tool in pharmaceutical research, often used to study a drug's metabolic fate. acs.org In Eperisone-d10, the deuterium atoms are located on the piperidine ring. nih.gov
The most direct and efficient strategy for producing Eperisone-d10 involves incorporating the deuterium label via a deuterated starting material. princeton.edu Given that the ten deuterium atoms are on the piperidine moiety, the synthesis utilizes piperidine-d11 (B105061) hydrochloride as a key reagent. nih.govmedchemexpress.com
The established Mannich condensation pathway is employed, but with a crucial substitution:
4'-ethylpropiophenone + Paraformaldehyde + Piperidine-d11 Hydrochloride → Eperisone-d10
In this reaction, the fully deuterated piperidine hydrochloride (containing 10 deuterium atoms on the carbon skeleton and one on the nitrogen) is used in place of its protium (B1232500) counterpart. nih.gov This ensures that the resulting Eperisone molecule contains the decadeuterated piperidinyl group, leading to the formation of 3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(4-ethylphenyl)-2-methylpropan-1-one, which is then isolated as the hydrochloride salt. nih.gov The use of pre-labeled building blocks is a common and effective method for achieving high levels of site-specific deuterium incorporation. zeochem.com
Achieving high isotopic and chemical purity is paramount in the synthesis of deuterated standards. mdpi.com The optimization process focuses on two key areas: the starting materials and the reaction/purification conditions.
First, the isotopic enrichment of the deuterated starting material, piperidine-d11 hydrochloride, must be very high (typically >98% isotopic purity) to ensure the final product has a correspondingly high deuterium content and a minimal amount of the unlabeled compound. princeton.edu
Second, the reaction conditions of the Mannich condensation are optimized to maximize chemical yield without compromising isotopic integrity. While the C-D bonds on the piperidine ring are generally stable under the reaction conditions, preventing side reactions and ensuring complete conversion is crucial for obtaining a high-purity product. google.com The purification of the final Eperisone-d10 Hydrochloride, typically through recrystallization, is essential to remove any unreacted starting materials, byproducts, and any residual non-deuterated or partially deuterated Eperisone. google.com The final yield and purity are confirmed using analytical techniques such as mass spectrometry, to verify the mass increase corresponding to ten deuterium atoms, and NMR spectroscopy to confirm the absence of protons at the labeled positions. nih.gov
Table of Mentioned Compounds
| Compound Name | Role/Type |
|---|---|
| Eperisone | Final Product |
| Eperisone Hydrochloride | Final Product (Salt Form) |
| Eperisone-d10 Hydrochloride | Final Product (Deuterated) |
| 4'-ethylpropiophenone | Ketone Reactant |
| Formaldehyde | Aldehyde Reactant |
| Paraformaldehyde | Aldehyde Reactant (Polymer) |
| Piperidine | Amine Reactant |
| Piperidine Hydrochloride | Amine Reactant (Salt Form) |
| Piperidine-d11 Hydrochloride | Deuterated Amine Reactant |
| Ethylbenzene | Aromatic Substrate |
| Propionyl Chloride | Acylating Agent |
| 3-piperidinoisobutyryl chloride | Acylating Agent |
| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst |
| Isopropanol | Solvent |
| Ethanol | Solvent |
| Proline | Catalyst |
| Isopropyl Ether | Anti-solvent |
Advanced Analytical Characterization and Quantification of Eperisone D10 Hydrochloride
Spectroscopic Methodologies for Research Applications
Spectroscopic methods are fundamental for the structural confirmation and quantification of Eperisone-d10 Hydrochloride. These techniques provide critical information on the molecule's electronic structure and the successful incorporation of isotopic labels.
Ultraviolet (UV) spectroscopy is a widely used technique for the quantitative analysis of Eperisone (B1215868) Hydrochloride in various samples. The method is based on the principle that the molecule absorbs light in the UV region due to its electronic transitions. The chromophore of Eperisone-d10 Hydrochloride is identical to that of the unlabeled compound, meaning they exhibit the same UV absorption profile.
Research on the parent compound, Eperisone Hydrochloride, has established its maximum absorbance (λmax) at various wavelengths depending on the solvent used. For instance, in methanol (B129727), the λmax is frequently reported between 257 nm and 258 nm. ijarmps.orgijraset.comresearchgate.net Other studies using a mixture of methanol and water have identified the λmax at 255 nm. ijprt.org When dissolved in double distilled water, the λmax is observed at approximately 261 nm. researchgate.net These established spectrophotometric methods and their corresponding λmax values are directly applicable to the analysis of Eperisone-d10 Hydrochloride.
UV Spectroscopic Data for Eperisone Analysis
| Solvent/Mobile Phase | Maximum Absorbance (λmax) (nm) | Reference |
|---|---|---|
| Methanol: Double distilled water (pH 3) (90:10 v/v) | 255 | ijprt.org |
| Methanol: Potassium Dihydrogen phosphate (B84403) buffer (pH 3) (70:30 v/v) | 257 | ijraset.com |
| Methanol | 258 | researchgate.net |
| Double Distilled Water | 261.4 | researchgate.net |
Beyond standard UV spectroscopy, advanced techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the definitive structural confirmation of isotope-labeled compounds like Eperisone-d10 Hydrochloride. These methods verify the precise location and extent of deuterium (B1214612) incorporation.
In the analysis of Eperisone-d10 Hydrochloride, ¹H NMR would show a significant reduction or complete absence of signals corresponding to the protons on the piperidine (B6355638) ring, confirming their substitution with deuterium. Concurrently, ¹³C NMR and ²H NMR would provide further evidence of the labeling. IR spectroscopy can also be used to detect the C-D (carbon-deuterium) bond vibrations, which occur at a lower frequency than C-H vibrations, offering another layer of structural verification. Studies have utilized a combination of NMR, IR, and mass spectrometry to identify and confirm the structure of eperisone and its related substances, demonstrating the power of these techniques in molecular characterization. nih.govsci-hub.se
Ultraviolet Spectroscopy in Eperisone-d10 Analytical Method Development
Chromatographic Separation and Detection Techniques
Chromatographic methods are essential for separating Eperisone-d10 Hydrochloride from complex matrices, such as biological fluids or pharmaceutical formulations, prior to its detection and quantification.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the cornerstone of analytical methods for Eperisone. Due to its nearly identical polarity and chemical structure, Eperisone-d10 Hydrochloride co-elutes with the unlabeled Eperisone, making it an ideal internal standard when coupled with mass spectrometry. Numerous RP-HPLC methods have been developed and validated for the analysis of Eperisone. amazonaws.com These methods typically utilize a C18 column and a mobile phase consisting of an organic solvent (like methanol or acetonitrile) and an aqueous buffer. ijarmps.orgijraset.comijprt.orgkenkyugroup.org
The conditions for several published HPLC methods for Eperisone are summarized below. These parameters provide a robust starting point for methods involving Eperisone-d10 Hydrochloride.
Published HPLC Methods for Eperisone Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Reference |
|---|---|---|---|---|---|
| HiQSil C18 (250 x 4.6 mm, 5 µm) | Methanol: Double distilled water (pH 3) (90:10 v/v) | 0.8 | 255 | 2.9 | ijprt.org |
| Fortis H2O (150 x 4.6 mm, 5 µm) | 10 mM Ammonium formate: Acetonitrile (65:35 v/v) (pH 3.8) | 1.0 | 259 | 8.15 | kenkyugroup.org |
| Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | 0.01M Ammonium Acetate: Acetonitrile (80:20 v/v) | 1.0 | 257 | 5.5 | ijarmps.org |
| NUCLEOSIL 100-5 C18 (250 x 4.6 mm, 5 µm) | Methanol: Pot. Dihydrogen phosphate buffer (pH 3) (70:30 v/v) | 1.0 | 257 | 3.84 | ijraset.com |
High-Performance Thin Layer Chromatography (HPTLC) offers a simpler, high-throughput alternative to HPLC for the analysis of Eperisone. This technique separates compounds on a plate coated with a stationary phase, followed by densitometric scanning for quantification. Validated HPTLC methods have been established for Eperisone, demonstrating good separation and resolution. ajpamc.comscispace.comresearchgate.net
In these methods, pre-coated silica (B1680970) gel 60F254 plates are commonly used as the stationary phase. The choice of mobile phase is critical for achieving clear separation. A mixture of ethyl acetate, methanol, and toluene (B28343) has proven effective, yielding a well-defined densitogram peak for Eperisone. ajpamc.com
HPTLC Method Parameters for Eperisone Analysis
| Stationary Phase | Mobile Phase (v/v/v) | Rƒ Value | Detection (nm) | Reference |
|---|---|---|---|---|
| Silica gel 60F254 | Ethyl acetate: Methanol: Toluene (4:3:3) | 0.45 | 272 | ajpamc.com |
| Silica gel 60F254 | Toluene: Methanol: Ethyl acetate: Glacial acetic acid (4:3.5:2.5:0.05) | 0.26 | 248 | scispace.comresearchgate.net |
| Silica gel 60F254 | Ethyl acetate: Toluene: Methanol (2:2:1) | 0.60 ± 0.02 | 260 | scispace.com |
High-Performance Liquid Chromatography (HPLC) in Eperisone Research
Mass Spectrometry-Based Quantification and Structural Elucidation
Mass spectrometry (MS), especially when coupled with a chromatographic separation technique like LC or GC, is the most powerful and specific method for the analysis of Eperisone-d10 Hydrochloride. The primary application of Eperisone-d10 is to serve as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of the parent drug in complex biological matrices. medchemexpress.com
The principle relies on the mass difference between the analyte (Eperisone) and the internal standard (Eperisone-d10). In tandem mass spectrometry (LC-MS/MS), specific precursor-to-product ion transitions are monitored for both compounds. For Eperisone, a common transition is the fragmentation of the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 260 to a specific product ion at m/z 98. researchgate.netdrugbank.com For Eperisone-d10, the precursor ion would be at m/z 270, which would fragment to a product ion at m/z 108 (the piperidine-d10 fragment). This specificity allows for highly accurate quantification, as matrix effects are minimized.
Gas chromatography-mass spectrometry (GC-MS) has also been used, where a favorable fragment ion for eperisone was identified at m/z 98. nih.gov LC-MS/MS methods have achieved very low limits of quantification, down to 0.01 ng/mL in human plasma, demonstrating the high sensitivity of this approach. drugbank.comnih.gov
Mass Spectrometry Data for Eperisone Analysis
| Technique | Ionization Mode | Monitored Mass Transition (m/z) | Reference |
|---|---|---|---|
| LC-ESI-MS/MS | Electrospray Ionization (Positive) | 260 → 98 | researchgate.netdrugbank.com |
| GC-MS | Electron Impact (EI) | Favorable fragment ion at 98 | nih.gov |
| HPLC/APCI-MS | Atmospheric Pressure Chemical Ionization (Positive) | Protonated molecule at 260.4 | sci-hub.se |
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Eperisone-d10 Hydrochloride
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) stands as a premier technique for the quantification of Eperisone in biological samples, a process significantly enhanced by the use of Eperisone-d10 Hydrochloride as an internal standard. nih.govdrugbank.comresearchgate.net This method offers exceptional sensitivity and selectivity, which are crucial for detecting the low plasma concentrations of Eperisone that result from its extensive first-pass metabolism. researchgate.net
In a typical LC-ESI-MS/MS method, plasma samples, after preparation (often involving protein precipitation or liquid-liquid extraction), are subjected to chromatographic separation on a C18 column. oup.comnih.govnih.gov The separated analytes are then introduced into the mass spectrometer via an electrospray ionization source, which generates protonated molecular ions. For Eperisone, the predominant ion observed is [M+H]⁺ at a mass-to-charge ratio (m/z) of 260. researchgate.netoup.comnih.govresearchgate.net In tandem mass spectrometry, this parent ion is fragmented, and a specific product ion (for Eperisone, commonly m/z 98) is monitored for quantification. researchgate.netnih.govresearchgate.net The use of Eperisone-d10 Hydrochloride, with its distinct mass, allows for precise correction of any variability during sample processing and analysis.
Several studies have detailed the development and validation of LC-ESI-MS/MS methods for Eperisone. These methods demonstrate high sensitivity, with lower limits of quantification (LLOQ) reported as low as 0.01 ng/mL. researchgate.netnih.gov The calibration curves for these assays are consistently linear over a wide concentration range, for instance, from 0.01 to 10.0 ng/mL or 0.02 to 20 ng/mL. researchgate.netoup.comnih.govresearchgate.net The precision and accuracy of these methods fall well within the accepted limits for bioanalytical assays. nih.govresearchgate.net
Interactive Data Table: LC-ESI-MS/MS Method Parameters for Eperisone Analysis
| Parameter | Reported Values | References |
| Technique | Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) | nih.govdrugbank.comdntb.gov.ua |
| Internal Standard | Tolperisone, Buflomedil, Tizanidine, Eperisone-d10 Hydrochloride | nih.govnih.govnih.gov |
| Parent Ion (m/z) | 260 | researchgate.netoup.comnih.govresearchgate.net |
| Product Ion (m/z) | 98 | researchgate.netnih.govresearchgate.net |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL | researchgate.netnih.gov |
| Linearity Range | 0.01 - 20 ng/mL | researchgate.netoup.comnih.govresearchgate.net |
| Mean Extraction Recovery | ~91.7% - 98.6% | oup.comnih.govresearchgate.net |
| Precision (RSD) | < 15% | nih.govoup.com |
| Accuracy | 93% - 114% | nih.govresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches in Eperisone Research
Gas Chromatography-Mass Spectrometry (GC-MS) represents an alternative, powerful technique for the determination of Eperisone in biological fluids. nih.govnih.gov While LC-MS/MS is often favored for its direct analysis of aqueous samples, GC-MS can provide excellent sensitivity and is a well-established method in many laboratories. nih.gov
For GC-MS analysis of Eperisone, derivatization is sometimes employed to improve the volatility and thermal stability of the compound, although direct injection methods have also been developed. tandfonline.com To minimize thermal degradation of Eperisone during analysis, techniques such as using a splitless injector and a shortened capillary column have been successfully implemented. researchgate.netnih.gov
One of the key advantages of GC-MS is the detailed fragmentation patterns generated by electron impact (EI) ionization, which can be invaluable for structural elucidation of metabolites and degradation products. nih.gov In quantitative studies, a specific, abundant fragment ion is selected for monitoring. For Eperisone, the ion at m/z 98 has been shown to provide excellent sensitivity. researchgate.netnih.gov
Validated GC-MS methods for Eperisone have demonstrated the ability to quantify the drug in human plasma at concentrations as low as 0.2 ng/mL. researchgate.netnih.gov The linear range for these methods can extend up to 40 ng/mL or even 2500 ng/mL in some applications, with good accuracy and precision. researchgate.netresearchgate.netnih.gov
Interactive Data Table: GC-MS Method Parameters for Eperisone Analysis
| Parameter | Reported Values | References |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.govnih.gov |
| Ionization Mode | Electron Impact (EI) | nih.gov |
| Selected Fragment Ion (m/z) | 98 | researchgate.netnih.gov |
| Limit of Detection (LOD) | 0.5 ng/mL | researchgate.netresearchgate.netresearchgate.net |
| Limit of Quantification (LOQ) | 0.2 ng/mL | researchgate.netnih.gov |
| Linearity Range | 0.2 - 40 ng/mL; 2 - 2500 ng/mL | researchgate.netresearchgate.netnih.gov |
| Extraction Recovery | 92.8% - 96.0% | researchgate.netresearchgate.netresearchgate.net |
| Intra-day Precision (RSD) | < 12.6% | researchgate.netresearchgate.net |
| Inter-day Precision (RSD) | < 12.5% | researchgate.netresearchgate.net |
| Accuracy | 95.0% - 98.3% | researchgate.netresearchgate.net |
Application of Eperisone-d10 Hydrochloride as an Internal Standard in Bioanalytical Methods
The use of a stable isotope-labeled internal standard, such as Eperisone-d10 Hydrochloride, is highly recommended, particularly for mass spectrometric detection methods, to ensure the highest quality of bioanalytical data. fda.govtandfonline.com An ideal internal standard co-elutes with the analyte and exhibits the same behavior during extraction, chromatography, and ionization. aptochem.com This co-elution ensures that any matrix effects or variations in the analytical process affect both the analyte and the internal standard equally, leading to a more accurate and precise quantification. researchgate.netnih.gov
Eperisone-d10 Hydrochloride is an exemplary internal standard for the analysis of Eperisone for several reasons:
Similar Physicochemical Properties : It shares nearly identical chemical and physical properties with the unlabeled Eperisone, ensuring it behaves similarly throughout the analytical procedure. scispace.com
Correction for Variability : It effectively compensates for variations in sample extraction, injection volume, and ionization efficiency. aptochem.com
Minimization of Matrix Effects : By co-eluting with Eperisone, it helps to correct for matrix-induced signal suppression or enhancement, a common challenge in bioanalysis. nih.govclearsynth.com
The incorporation of deuterium atoms results in a mass shift that allows the mass spectrometer to distinguish between the analyte and the internal standard, without significantly altering the chromatographic retention time. aptochem.com This is a critical feature for a reliable internal standard.
Rigorous Method Development and Validation for Deuterated Compounds
The development and validation of analytical methods utilizing deuterated compounds like Eperisone-d10 Hydrochloride must adhere to strict regulatory guidelines to ensure the reliability and reproducibility of the results.
Adherence to International Conference on Harmonisation (ICH) Guidelines for Analytical Method Validation
The International Conference on Harmonisation (ICH) provides a comprehensive set of guidelines for the validation of analytical procedures. The ICH Q2(R1) and the more recent Q2(R2) guidelines outline the validation characteristics that need to be investigated for various analytical tests. ich.orgeuropa.eueuropa.euich.orgeuropa.eu These characteristics are crucial for demonstrating that an analytical procedure is suitable for its intended purpose. ich.orgeuropa.eu
For a quantitative bioanalytical method employing Eperisone-d10 Hydrochloride, the following validation parameters are essential:
Specificity/Selectivity : The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components. ich.orgeuropa.eu This is often demonstrated by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard. nalam.ca
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org
Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.orgeuropa.eu
Accuracy : The closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels. ich.org
Precision : The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at different levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. ich.org
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org
Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.org
Interactive Data Table: ICH Q2(R1) Validation Characteristics
| Validation Characteristic | Description |
| Specificity/Selectivity | Ability to measure the analyte in the presence of interferences. ich.orgeuropa.eu |
| Linearity | Proportionality of the signal to the analyte concentration. ich.org |
| Range | The concentration interval where the method is precise, accurate, and linear. ich.orgeuropa.eu |
| Accuracy | Closeness of the measured value to the true value. ich.org |
| Precision | Agreement between a series of measurements. ich.org |
| LOD | Lowest detectable analyte amount. ich.org |
| LOQ | Lowest quantifiable analyte amount with accuracy and precision. ich.org |
| Robustness | Resistance to small changes in method parameters. ich.org |
Specific Validation Parameters for Isotope-Labeled Reference Standards
When using a stable isotope-labeled compound like Eperisone-d10 Hydrochloride as an internal standard, specific validation parameters must be carefully considered to ensure the integrity of the analytical method. nalam.ca
Isotopic Purity : The isotopic purity of the labeled standard is crucial. The presence of unlabeled analyte in the internal standard solution should be checked, and its potential influence on the accuracy of the assay must be evaluated during method validation. fda.gov
Absence of Isotope Exchange : It is essential to demonstrate that no isotope exchange reactions occur between the labeled internal standard and the unlabeled analyte under the analytical conditions. fda.gov Deuterium-labeled compounds can sometimes be prone to proton exchange with the solvent. uci.edu
Matrix Effect : The effect of the biological matrix on the ionization of the analyte and the internal standard must be thoroughly investigated. nalam.ca While stable isotope-labeled internal standards are expected to compensate for matrix effects, it's important to verify this across different lots of the biological matrix. researchgate.netnih.gov In some cases, deuterated internal standards may not fully correct for ion suppression. myadlm.org
Stability : The stability of the internal standard in the stock and working solutions, as well as in the biological matrix under various storage conditions (bench-top, freeze-thaw cycles, long-term storage), must be established. tandfonline.comfda.gov
By rigorously adhering to these advanced analytical techniques and validation principles, the use of Eperisone-d10 Hydrochloride as an internal standard enables the generation of high-quality, reliable data in pharmacokinetic and other bioanalytical studies of Eperisone.
Molecular and Cellular Mechanisms of Action of Eperisone Preclinical Research Focus
Modulation of Central and Peripheral Reflex Pathways
Eperisone (B1215868) primarily exerts its muscle relaxant effects by acting on the central nervous system, particularly the spinal cord, to inhibit mono- and polysynaptic reflexes. patsnap.comresearchgate.net This action helps to decrease the hyperexcitability of motor neurons that leads to muscle spasticity. patsnap.comtruemeds.in
Inhibition of Mono- and Polysynaptic Reflexes in the Spinal Cord
Preclinical studies have demonstrated that eperisone effectively suppresses both mono- and polysynaptic reflexes. In animal models, specifically spinal cats, eperisone has been shown to inhibit mono- and polysynaptic reflex potentials induced by stimulating spinal nerve efferent roots. mims.com This inhibition is believed to occur predominantly through a presynaptic mechanism, where eperisone hinders the release of neurotransmitters from primary afferent endings. researchgate.netnih.gov This effect is achieved through a combined action on voltage-gated sodium and calcium channels. researchgate.netnih.gov By blocking these channels, eperisone reduces the influx of ions necessary for neurotransmitter release, thereby dampening the transmission of nerve impulses that cause muscle contractions. patsnap.comresearchgate.net
Effects on Vascular Smooth Muscle Physiology and Hemodynamics
Beyond its effects on the nervous system, eperisone also exhibits significant actions on the vascular system, contributing to its therapeutic profile. drugbank.compatsnap.com
Vasodilatory Mechanisms and Microcirculatory Enhancement
Eperisone possesses vasodilatory properties, meaning it can widen blood vessels. patsnap.comwikipedia.org This action is primarily due to its antagonistic effect on calcium channels in vascular smooth muscle. nih.govnih.gov By blocking the influx of calcium ions into these muscle cells, eperisone inhibits their contraction, leading to relaxation and vasodilation. patsnap.comnih.gov This vasodilatory effect improves blood circulation in skeletal muscles. patsnap.com An increase in blood flow has been observed in various arteries, including those in the skin, muscle, and even the carotid and vertebral arteries in animal and human studies. mims.com This enhancement of microcirculation is particularly beneficial in conditions where muscle contracture may compress small blood vessels, leading to ischemia and the release of pain-inducing substances. researchgate.net
Cellular Pathways Leading to Improved Oxygenation and Metabolite Clearance
The improved blood flow resulting from eperisone-induced vasodilation has important physiological consequences. Enhanced circulation ensures a better supply of oxygen and nutrients to muscle fibers. patsnap.com Furthermore, it aids in the removal of metabolic waste products from muscle tissues. patsnap.com This improved oxygenation and clearance of metabolites can help alleviate muscle pain and discomfort associated with ischemia. researchgate.net Studies have shown that eperisone administration can lead to improved intramuscular oxygenation during muscle activity.
Neurotransmitter System Interactions and Modulation
Eperisone's mechanism of action also involves interactions with various neurotransmitter systems.
Preclinical evidence suggests that eperisone can modulate the release of excitatory neurotransmitters like glutamate. researchgate.net By blocking presynaptic voltage-gated sodium and calcium channels, it reduces the release of these neurotransmitters from primary afferent terminals. researchgate.netnih.gov
Some research also points to an interaction with the gamma-aminobutyric acid (GABA) system, a major inhibitory neurotransmitter system in the central nervous system. patsnap.comcymitquimica.com By potentially enhancing GABAergic inhibition, eperisone may further contribute to the reduction of motor neuron excitability and help stabilize neural activity. patsnap.com Additionally, studies have explored the modulation of sigma receptors as a potential mechanism for eperisone's muscle relaxant effects. nih.gov In-vitro studies have shown that eperisone can prevent the specific binding of ligands to sigma receptors in rat brain membranes. nih.gov
More recent research has identified the P2X7 receptor as a target for eperisone. jst.go.jp Eperisone has been found to be a potent and selective antagonist of the P2X7 receptor, which is implicated in pain pathways. jst.go.jpmedchemexpress.com This finding provides a potential link between eperisone's action and its analgesic effects. jst.go.jp
Interactive Data Table: Summary of Preclinical Findings for Eperisone
| Mechanism | Key Findings | Model/System |
| Inhibition of Spinal Reflexes | Suppresses mono- and polysynaptic reflex potentials. mims.com | Spinal cats mims.com |
| Motor Neuron Excitability | Reduces spontaneous discharge of γ-motor neurons. mims.com | Animals mims.com |
| Vasodilation | Dilates blood vessels via Ca++-antagonistic action. mims.com | Guinea pig vascular smooth muscle mims.com |
| Microcirculation | Increases blood flow in skin, muscle, and various arteries. mims.com | Humans, monkeys, and dogs mims.com |
| Neurotransmitter Modulation | Inhibits presynaptic transmitter release via blockade of Na+ and Ca2+ channels. researchgate.netnih.gov | Dorsal root ganglion cells nih.gov |
| Receptor Interaction | Acts as a potent and selective P2X7 receptor antagonist. jst.go.jp | In vitro fluorescence assay jst.go.jp |
Ion Channel and Receptor Specificity
Eperisone's pharmacological profile is further defined by its interactions with specific ion channels and receptors, which contribute to its muscle relaxant and analgesic effects.
Influence on Intracellular Calcium Ion Dynamics and Muscle Contraction Pathways
A crucial aspect of Eperisone's mechanism is its ability to modulate intracellular calcium ion (Ca2+) dynamics. patsnap.com The influx of calcium ions is a critical step in initiating muscle contraction. nih.govfrontiersin.org Preclinical findings indicate that Eperisone can block voltage-gated calcium channels, thereby reducing the influx of Ca2+ into muscle cells. patsnap.comnih.gov This leads to a decrease in intracellular calcium levels, resulting in the relaxation of both skeletal and vascular smooth muscles. patsnap.comdrugbank.com The vasodilation effect, a consequence of vascular smooth muscle relaxation, also improves blood circulation within the muscle tissue. patsnap.com
Antagonism of P2X7 and P2X3 Purinergic Receptors
Recent preclinical research has identified Eperisone as a potent and selective antagonist of the P2X7 purinergic receptor. jst.go.jpjst.go.jpnih.gov P2X7 receptors, when activated by ATP, are implicated in inflammatory and neuropathic pain pathways. jst.go.jpresearchgate.net Eperisone's antagonism of these receptors provides a biochemical basis for its analgesic properties. jst.go.jp Studies have shown a high selectivity for the P2X7 receptor, with an IC50 value of 12.6 nmol/L for the human P2X7 receptor. jst.go.jp While it also shows weak antagonism for the human P2X3 receptor, its selectivity for P2X7 is significantly higher. jst.go.jp
Table 1: Eperisone Potency at Purinergic Receptors
| Receptor Subtype | IC50 (nmol/L) | Selectivity vs. P2X3 |
|---|---|---|
| Human P2X7 | 12.6 | >569-fold |
| Human P2X3 | Weak antagonism | - |
Data sourced from preclinical fluorescence assays. jst.go.jp
Blocking of Voltage-Gated Sodium Channels
Eperisone also functions by blocking voltage-gated sodium channels (VGSCs). patsnap.comnih.gov These channels are fundamental to the initiation and propagation of nerve impulses. patsnap.com By inhibiting VGSCs, Eperisone reduces neuronal excitability and the transmission of pain signals, contributing to its muscle relaxant and analgesic effects. patsnap.comnih.gov This action is believed to occur in the brainstem and spinal cord, inhibiting both mono- and polysynaptic reflexes. nih.govresearchgate.net
Pharmacokinetic and Metabolic Research Utilizing Deuterated Eperisone
Impact of Deuterium (B1214612) Substitution on Drug Pharmacokinetics
Eperisone (B1215868) is known to undergo extensive first-pass metabolism, particularly in the intestine and liver, which results in very low bioavailability when administered orally. patsnap.comwikipedia.org Research in preclinical models has sought to quantify this effect. A study in rats demonstrated that the intestine plays a substantial role in the first-pass metabolism of eperisone. nih.gov The primary metabolic reaction in this process was identified as ω-1 hydroxylation. nih.gov
Deuteration presents a strategic approach to mitigate this extensive first-pass effect. By substituting hydrogen atoms with deuterium at the positions where metabolic enzymes like cytochrome P450 (CYP) initiate oxidation, the rate of these metabolic reactions can be significantly decreased. bioscientia.de This slowing of the metabolic process means that a larger fraction of the administered drug can pass through the liver and intestinal wall intact, thereby reducing the impact of first-pass metabolism. nih.gov
The low oral bioavailability of eperisone is a direct consequence of its high first-pass metabolism. patsnap.comwikipedia.org Preclinical studies in rats have quantified this, revealing that the bioavailability of eperisone in the intestine can be as low as 8.79% (0.0879) at certain administration rates. nih.gov The use of Eperisone-d10 Hydrochloride in research is predicated on the principle that slowing this initial metabolism could lead to a marked improvement in systemic availability. researchgate.net An increase in bioavailability would allow more of the parent drug to reach the systemic circulation and be distributed to its sites of action.
Bioavailability of Eperisone in a Preclinical Rat Model nih.gov
| Site of Metabolism | Administration Rate (mg/h/kg) | Calculated Bioavailability |
|---|---|---|
| Intestine | 25 | 0.0879 |
| 100 | 0.176 | |
| Liver | 25 | 0.486 |
| 100 | 0.532 |
Alterations in First-Pass Metabolism Due to Deuteration
Detailed Metabolic Pathway Elucidation of Eperisone
To effectively apply deuterium substitution, a thorough understanding of the parent drug's metabolic pathway is essential. Research has shown that eperisone is biotransformed through several key pathways, primarily involving oxidation and reduction reactions. nih.govresearchgate.net Studies using human liver microsomes have identified that eperisone is converted into seven distinct metabolites. nih.govresearchgate.net
Among the metabolites produced from eperisone, three have been identified as primary and major products of its biotransformation. nih.govresearchgate.net These are designated as M3, M4, and M5. The formation of metabolites M3 and M4 occurs through oxidation reactions mediated by cytochrome P450 enzymes, while metabolite M5 is the result of carbonyl reduction. nih.govnih.gov
Key Metabolites of Eperisone
| Metabolite | Formation Pathway | Reference |
|---|---|---|
| M3 | Oxidation (Hydroxylation) | nih.govresearchgate.net |
| M4 | Oxidation (Hydroxylation) | nih.govresearchgate.net |
| M5 | Carbonyl Reduction | researchgate.netnih.gov |
The metabolic conversion of eperisone is carried out by specific enzyme systems. The hydroxylation reactions that produce key metabolites are catalyzed by cytochrome P450 (CYP) isoenzymes. nih.gov Specifically, the formation of metabolite M3 is primarily attributed to the activity of CYP2J2, whereas the formation of M4 involves multiple CYP enzymes. nih.govresearchgate.net Furthermore, CYP2J2 and CYP3A4 present in intestinal microsomes are understood to contribute significantly to the presystemic (first-pass) metabolism of eperisone. nih.govresearchgate.net
The other major metabolic pathway is carbonyl reduction, which leads to the formation of the M5 metabolite. researchgate.netnih.gov This reaction is predominantly carried out by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD 1) in microsomal fractions. nih.gov
Enzymatic Pathways in Eperisone Metabolism
| Transformation | Primary Enzyme(s) | Resulting Metabolite(s) | Reference |
|---|---|---|---|
| Hydroxylation (Oxidation) | CYP2J2 | M3 | nih.govresearchgate.net |
| Multiple CYPs (including intestinal CYP2J2, CYP3A4) | M4 | nih.govresearchgate.net | |
| Carbonyl Reduction | 11β-HSD 1 | M5 | nih.gov |
Identification of Key Metabolites
Excretion and Elimination Profiles of Deuterated Eperisone and its Metabolites
Non-deuterated eperisone is characterized by rapid elimination from the body, with a biological half-life of approximately 1.87 hours. nih.govresearchgate.net Following its extensive metabolism, the resulting metabolites are primarily excreted from the body via the kidneys. patsnap.com This rapid clearance necessitates frequent administration to maintain therapeutic concentrations.
The use of deuterated eperisone, such as Eperisone-d10 Hydrochloride, is investigated as a method to alter this profile. By slowing the rate of metabolism through the kinetic isotope effect, deuteration is expected to decrease the rate of elimination and prolong the drug's half-life. researchgate.net This would lead to a modified excretion profile where the parent drug persists longer in the system before being converted to its renally cleared metabolites. The ultimate goal of this research is to potentially create a drug profile with a longer duration of action. bioscientia.de
Blood-Brain Barrier Penetration Studies of Eperisone
It is important to note that specific blood-brain barrier (BBB) penetration studies for Eperisone-d10 Hydrochloride were not available in the reviewed literature. The following information is based on studies of the non-deuterated compound, eperisone hydrochloride.
Eperisone hydrochloride is classified as a centrally acting muscle relaxant. patsnap.compatsnap.com This classification inherently suggests that the compound must cross the blood-brain barrier (BBB) to exert its therapeutic effects on the central nervous system (CNS). patsnap.com The primary mechanism of eperisone involves the inhibition of mono- and polysynaptic reflexes within the spinal cord and supraspinal structures, which effectively reduces muscle tone. patsnap.comjst.go.jpresearchgate.net This central activity confirms its ability to penetrate the BBB and engage targets within the CNS. nih.gov
| Study Parameter | Finding | Source |
|---|---|---|
| Animal Model | Intercollicular decerebrated Wistar rats (model for muscle rigidity) | nih.gov |
| Compound Tested | Eperisone Hydrochloride | nih.gov |
| Administration Route | Intravenous (i.v.) and Percutaneous | nih.gov |
| Efficacy Endpoint | Reduction of muscle tone recorded by electromyography (EMG) from the triceps surae | nih.gov |
| Key Result (i.v.) | Significant muscle relaxant activity observed at a dose of 1.25 mg/kg | nih.gov |
| Implication | Demonstrates central activity, confirming the compound's ability to penetrate the blood-brain barrier to exert its effect. | patsnap.comnih.gov |
Preclinical Pharmacokinetic Modeling and Simulation
Specific preclinical pharmacokinetic modeling and simulation studies for Eperisone-d10 Hydrochloride or eperisone hydrochloride were not identified in the available literature. However, population pharmacokinetic models have been developed based on human clinical data, which provide valuable insights into the compound's behavior in a biological system.
A population pharmacokinetic analysis performed on healthy Korean volunteers characterized the pharmacokinetic profile of eperisone following oral administration. nih.govuq.edu.au The study utilized data from 360 concentration-time measurements collected from 15 individuals. uq.edu.auresearchgate.net The results indicated that the pharmacokinetics of eperisone were best described by a two-compartment model with first-order absorption and elimination. nih.govuq.edu.au
This model provides a mathematical framework to simulate and predict the concentration-time course of eperisone in the body. Key parameters estimated from this model include the absorption rate constant (Ka), apparent clearance (CL/F), and the apparent volumes of distribution for the central (Vc/F) and peripheral compartments. nih.govuq.edu.au The model also quantified significant inter-individual variability in clearance and volume of distribution, a characteristic feature of eperisone's pharmacokinetics. nih.govuq.edu.au While this model is based on human data, its parameters and structure are fundamental for designing and interpreting preclinical studies, and for scaling pharmacokinetics across different species.
| Parameter | Description | Typical Population Value | Source |
|---|---|---|---|
| Model Structure | Two-compartment model with first-order absorption and elimination | - | nih.govuq.edu.au |
| Ka | First-order absorption rate constant | 1.5 h-1 | nih.govuq.edu.au |
| CL/F | Apparent clearance | 30.8 x 103 L/h | nih.govuq.edu.au |
| Vc/F | Apparent volume of distribution in the central compartment | 86.2 x 103 L | nih.govuq.edu.au |
| Inter-individual Variability in CL/F | Coefficient of Variation (%) | 87.9% | nih.govuq.edu.au |
| Inter-individual Variability in Vc/F | Coefficient of Variation (%) | 130.3% | nih.govuq.edu.au |
Preclinical Research Applications and Experimental Models
In Vitro Cellular and Molecular Studies
In the realm of cellular and molecular biology, research has focused on the effects of eperisone (B1215868), the non-deuterated parent compound, on fibroblast activity and related gene expression, providing a basis for understanding the potential applications of its deuterated analog.
Investigations into Fibroblast Activity Modulation
Studies have shown that eperisone can preferentially suppress the activity of fibroblasts. nih.gov It has been observed to inhibit the transforming growth factor-β1 (TGF-β1) dependent transdifferentiation of lung fibroblasts into myofibroblasts, a key process in the development of fibrosis. nih.govpulmonaryfibrosisnews.com This selective action on fibroblasts suggests a potential therapeutic benefit in fibrotic diseases. nih.gov
Gene Expression Profiling in Cellular Models (e.g., COL1A1, ACTA2, CTGF, VEGF, BFGF, PDGF-A)
In line with its effects on fibroblast activity, eperisone has been shown to modulate the expression of several key genes involved in fibrosis. In in vitro models using lung fibroblasts, pretreatment with eperisone suppressed the TGF-β1-induced increase in the mRNA expression of several profibrotic and growth factors. nih.gov
The table below summarizes the observed effects of eperisone on the expression of these genes.
| Gene | Encoded Protein/Function | Effect of Eperisone on TGF-β1-Induced Expression |
| COL1A1 | Collagen Type I Alpha 1 Chain | Suppressed |
| ACTA2 | Alpha-Smooth Muscle Actin (α-SMA) | Suppressed |
| CTGF | Connective Tissue Growth Factor | Suppressed |
| VEGF | Vascular Endothelial Growth Factor | Suppressed |
| BFGF | Basic Fibroblast Growth Factor | Suppressed |
| PDGF-A | Platelet-Derived Growth Factor A | Suppressed |
These findings indicate that eperisone can interfere with the signaling pathways that lead to the excessive production of extracellular matrix components and fibroblast activation, which are characteristic of fibrotic conditions. nih.gov
Analysis of Compound Effects on Cell Viability and Proliferation in Specific Cell Lines
Research has demonstrated that eperisone preferentially reduces the viability of lung fibroblasts (LL29 cell line) derived from a patient with idiopathic pulmonary fibrosis (IPF), while showing little toxicity to human alveolar epithelial cells (A549 cell line). nih.gov This selective effect on fibroblasts, which are key drivers of fibrosis, is a significant finding. nih.gov The compound was found to reduce the number of viable fibroblasts in a dose-dependent manner. pulmonaryfibrosisnews.com
In Vivo Animal Models for Mechanistic Research
The effects of eperisone have also been investigated in live animal models to understand its mechanisms of action on a systemic level.
Studies on Muscle Spindle Activity and Spinal Reflexes in Experimental Animals
Eperisone has been shown to act on the central nervous system to reduce muscle tension. nih.gov It achieves this by inhibiting spinal reflex potentials and reducing the sensitivity of muscle spindles. wikipedia.org In anesthetized cats, eperisone was found to inhibit the stretch reflex. nih.gov It weakly inhibited the reflex activity of tonic motoneurons but had a more pronounced inhibitory effect on phasic motoneurons. nih.gov The mechanism is thought to involve a reduction in the membrane potentials of motoneurons or the inhibition of monosynaptic transmission from muscle spindle primary afferents to motoneurons. nih.gov Furthermore, studies in rats suggest that eperisone can suppress the spontaneous discharge of γ-motoneurons, thereby decreasing muscle spindle sensitivity. nih.gov
Research on Anti-Fibrotic Effects in Organ-Specific Preclinical Models (e.g., Pulmonary Fibrosis in Mice)
In a mouse model of bleomycin-induced pulmonary fibrosis, a condition that mimics human idiopathic pulmonary fibrosis, eperisone demonstrated significant therapeutic effects. nih.govgoogle.com Administration of eperisone inhibited the development of pulmonary fibrosis, improved respiratory function, and suppressed fibroblast activation. nih.gov These positive outcomes were observed with the suppression of collagen accumulation in the lungs. google.com Notably, the anti-fibrotic effects of eperisone in this model were reported to be more effective than those of existing anti-fibrotic drugs, pirfenidone (B1678446) and nintedanib, under the same experimental conditions. nih.gov
Assessment of Muscle Relaxation and Spasmolytic Activity in Animal Models
Eperisone-d10 hydrochloride, a deuterated analog of the centrally acting muscle relaxant eperisone hydrochloride, serves as a critical tool in preclinical research, primarily in pharmacokinetic and metabolic studies. While the direct assessment of the muscle relaxant and spasmolytic activities would typically be conducted using the non-deuterated parent compound, the use of a deuterated internal standard like eperisone-d10 hydrochloride is integral to the accurate quantification of the active drug in biological samples from animal models. This ensures the reliability of the data generated in studies evaluating the pharmacodynamics of eperisone.
Preclinical animal models are indispensable for characterizing the muscle relaxant properties of new chemical entities. These models are designed to induce measurable muscle hypertonia or spasms, allowing researchers to evaluate the efficacy of a compound. For a drug like eperisone, which is known to act on the central nervous system and vascular smooth muscle, a variety of in vivo models are employed. researchgate.netmedchemexpress.com
One common animal model utilized in the preclinical assessment of muscle relaxants is the intercollicular decerebrated rat rigidity model. nih.gov In this model, a surgical transection of the brainstem results in a state of continuous muscle rigidity. The administration of a potential muscle relaxant is then evaluated for its ability to reduce this rigidity, often measured through electromyography (EMG) of specific muscle groups. nih.gov
Another frequently used model is the morphine-induced Straub tail phenomenon in mice. The administration of morphine causes a characteristic rigid, upward extension of the tail. The ability of a test compound to inhibit this response is considered an indicator of its muscle relaxant potential. nih.gov Studies have shown that eperisone can dose-dependently inhibit the Straub tail response in mice, and this effect can be influenced by interactions with other receptor systems, such as sigma receptors. nih.gov
The following table summarizes findings from preclinical studies on eperisone hydrochloride, where eperisone-d10 hydrochloride would be used as an internal standard for analytical quantification.
| Animal Model | Key Findings |
| Intercollicular Decerebrated Rat | Percutaneously administered eperisone hydrochloride demonstrated significant, dose-dependent muscle relaxant activity. nih.gov |
| Morphine-Induced Straub Tail in Mice | Eperisone produced a dose-dependent inhibition of the Straub tail, suggesting muscle relaxant action. nih.gov |
The data derived from these animal models are crucial for establishing the proof-of-concept for a muscle relaxant drug. The precise measurement of drug concentrations in plasma and tissues, facilitated by the use of stable isotope-labeled internal standards like eperisone-d10 hydrochloride, is fundamental to correlating the observed pharmacological effects with the drug's exposure levels. This pharmacokinetic-pharmacodynamic (PK/PD) relationship is a cornerstone of drug development, allowing for the determination of effective concentration ranges and informing future clinical study design.
While eperisone hydrochloride has demonstrated efficacy in various animal models of muscle spasm and rigidity, it is important to note that the direct pharmacological investigation of eperisone-d10 hydrochloride for its own muscle relaxant effects is not the primary focus of its use. researchgate.netmedchemexpress.com Its role remains centered on supporting the rigorous scientific evaluation of its non-deuterated counterpart.
Future Directions and Advanced Research Frontiers
Development of Novel Deuterated Eperisone (B1215868) Analogs for Specific Research Probes
Eperisone-d10 Hydrochloride is a deuterium-labeled version of Eperisone, primarily utilized as a stable isotope-labeled internal standard for research, particularly in mass spectrometry-based studies. medchemexpress.commedchemexpress.combioscience.co.uk The strategic placement of deuterium (B1214612) atoms provides a distinct mass shift without significantly altering the chemical properties, making it an ideal tool for precise quantification of its non-deuterated counterpart in complex biological matrices. researchgate.netplos.org
The development of novel deuterated analogs of eperisone extends beyond creating simple standards. Deuteration, or the substitution of hydrogen with its heavy isotope deuterium, is a recognized strategy in medicinal chemistry to influence the pharmacokinetic and metabolic profiles of a drug. nih.gov This "deuterium switch" can slow down metabolic processes, particularly those involving cytochrome P450 enzymes, a phenomenon known as the kinetic isotope effect.
Future research is focused on synthesizing new eperisone analogs with deuterium atoms placed at specific metabolically vulnerable sites. These novel analogs could serve as highly specific research probes to:
Elucidate Metabolic Pathways: By comparing the metabolic breakdown of various selectively deuterated analogs with the parent drug, researchers can precisely map the sites of metabolic attack and identify the enzymes responsible.
Investigate Target Engagement: Analogs deuterated at sites not involved in metabolism can be used to study drug-target interactions and residence time without the confounding variable of metabolic degradation.
Develop Advanced Bio-imaging Tools: Incorporating deuterium can, in some advanced imaging techniques, provide a signal or contrast, allowing for non-invasive tracking of the molecule's distribution and target accumulation in vivo.
Recent research into non-deuterated eperisone analogs has shown potential in new therapeutic areas, such as the regulation of blood glucose. acs.org Developing deuterated versions of these new analogs would be a critical step in advancing their preclinical development, providing essential tools for pharmacokinetic and mechanism-of-action studies.
Table 1: Applications of Novel Deuterated Eperisone Analogs
| Analog Type | Primary Research Application | Rationale |
|---|---|---|
| Metabolically Stabilized Analog | Pharmacokinetic (PK) studies | Deuteration at "soft spots" slows metabolism, allowing for clearer PK profiling. nih.gov |
| Site-Specific Deuterated Analog | Metabolic pathway mapping | Pinpoints specific sites of enzymatic action by observing altered metabolite formation. |
| Bio-orthogonal Deuterated Probe | Target engagement studies | Used to trace the unchanged molecule's interaction with its biological target. |
Integration of Multi-Omics Approaches in Eperisone-d10 Research (e.g., Metabolomics, Proteomics)
Multi-omics, the integrated analysis of diverse biological data sets (e.g., genomics, proteomics, metabolomics), offers a powerful systems-biology approach to understand the multifaceted effects of a drug. quanticate.comnih.gov While no specific multi-omics studies have been published on Eperisone-d10, this represents a significant frontier for future research. Integrating metabolomics and proteomics can provide an unprecedentedly detailed view of the compound's biological impact. frontiersin.orgnih.gov
Metabolomics: This technique involves the comprehensive analysis of small-molecule metabolites in a biological system. quanticate.com In Eperisone-d10 research, metabolomics could be used to:
Track the full metabolic fate of the deuterated compound and its metabolites.
Identify global metabolic shifts within cells or organisms following treatment, revealing downstream effects on pathways like energy metabolism or purine (B94841) metabolism. nih.govnih.gov
Discover unique biomarkers that indicate the drug's efficacy or off-target effects.
Proteomics: This is the large-scale study of proteins, their expression levels, modifications, and interactions. quanticate.com Proteomic analysis following Eperisone-d10 administration could:
Identify the full spectrum of protein targets, confirming known interactions and uncovering novel ones.
Reveal changes in the expression of proteins involved in specific signaling pathways, providing a deeper understanding of the drug's mechanism of action. frontiersin.org
Characterize the cellular response to the drug, including stress responses or adaptive changes.
The true power of this approach lies in the integration of these datasets. nih.gov For instance, a change in a specific metabolite's concentration (detected by metabolomics) could be correlated with an altered expression level of a metabolic enzyme (detected by proteomics), providing a clear and validated picture of the drug's effect on a specific biological pathway. frontiersin.org
Table 2: Potential Multi-Omics Applications in Eperisone-d10 Research
| Omics Technique | Research Question | Expected Outcome |
|---|---|---|
| Metabolomics | How is Eperisone-d10 metabolized and what are its downstream metabolic effects? | A complete map of deuterated metabolites and identification of perturbed endogenous metabolic pathways. nih.gov |
| Proteomics | What proteins and cellular pathways are affected by Eperisone-d10? | Identification of direct and indirect protein targets and signaling networks. frontiersin.org |
| Integrated Analysis | What is the holistic mechanism of action of Eperisone-d10? | A systems-level understanding linking drug metabolism to changes in protein expression and cellular function. nih.gov |
Computational Chemistry and Molecular Dynamics Simulations of Deuterated Eperisone Interactions
Computational chemistry provides powerful tools to model and predict molecular behavior at an atomic level. Techniques like molecular docking and molecular dynamics (MD) simulations are invaluable for understanding drug-receptor interactions. nih.govnih.gov
A biophysical study has already employed molecular docking to investigate the interaction between non-deuterated eperisone hydrochloride and human serum albumin (HSA), identifying its binding site and the nature of the molecular forces involved, such as hydrophobic interactions and hydrogen bonds. nih.gov
Future research will apply these computational methods to the deuterated form, Eperisone-d10. The C-D (carbon-deuterium) bond is stronger and vibrates at a lower frequency than a C-H (carbon-hydrogen) bond. While this difference is subtle, it can influence binding affinity and the dynamics of interaction. Advanced computational approaches can model these effects:
Molecular Dynamics (MD) Simulations: MD simulations can model the motion of the drug and its target protein over time. By running simulations for both Eperisone and Eperisone-d10, researchers can compare their binding stability, the conformational changes they induce in the target protein, and the residence time at the binding site. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): For a highly accurate analysis of the binding pocket, QM/MM methods can be used. This hybrid approach treats the critical region of interaction (the drug and the immediate binding site residues) with high-level quantum mechanics, which can accurately account for the subtle electronic differences between H and D, while the rest of the protein is modeled with more computationally efficient classical mechanics.
Density Functional Theory (DFT): DFT calculations, which have been used to study the synthesis of eperisone, can also be employed to precisely calculate the vibrational modes and bond energies of the C-D versus C-H bonds, providing fundamental data to inform and parameterize larger-scale simulations. acs.org
These computational studies can guide the rational design of new deuterated analogs with optimized binding properties and predict their metabolic stability, accelerating the drug discovery process.
Exploring New Preclinical Applications and Therapeutic Avenues for Eperisone-d10 Hydrochloride
While Eperisone-d10 Hydrochloride is currently a research tool, its deuteration opens the door to its potential development as a therapeutic agent in its own right. The "deuterium switch" is a proven strategy for creating superior drugs; the first FDA-approved deuterated drug, deutetrabenazine, demonstrated an improved pharmacokinetic profile compared to its non-deuterated parent, allowing for less frequent dosing. nih.gov
Therefore, Eperisone-d10, or a newly designed deuterated analog, could be explored as a "biobetter" version of eperisone. By potentially offering a more stable metabolic profile, a deuterated eperisone could lead to:
Higher and more consistent plasma concentrations.
Reduced dosing frequency, improving patient compliance.
Decreased formation of potentially undesirable metabolites.
The exploration of new therapeutic avenues for a deuterated eperisone would build upon emerging preclinical research into the parent compound. Promising new applications for eperisone that could be enhanced by deuteration include:
Pulmonary Fibrosis: Eperisone has shown therapeutic effects on pulmonary fibrosis in preclinical models, suggesting a novel anti-fibrotic application. medchemexpress.com
Neuropathic Pain: A recent study identified eperisone as a potent and selective antagonist of the P2X7 receptor, a key target in pain and inflammation research. nih.gov A deuterated version could offer more sustained antagonism.
Type 2 Diabetes: Eperisone analogs have been found to rescue certain cellular defects related to a risk gene for type 2 diabetes and were shown to suppress blood glucose elevation in animal models. acs.org
Hypertension: Eperisone is also under investigation as an antihypertensive agent. wikipedia.org
For each of these potential applications, a deuterated eperisone with improved pharmacokinetics could offer enhanced efficacy and a better safety profile, making it a promising candidate for further preclinical and clinical development.
Table 3: Emerging Therapeutic Avenues for a Deuterated Eperisone
| Therapeutic Area | Rationale for Eperisone | Potential Advantage of Deuteration | Supporting Evidence |
|---|---|---|---|
| Pulmonary Fibrosis | Preferential suppression of fibroblast activity. | Improved drug exposure could lead to greater anti-fibrotic effect. | medchemexpress.com |
| Neuropathic Pain | Potent and selective P2X7 receptor antagonist. | Sustained receptor blockade may provide longer-lasting pain relief. | nih.gov |
| Type 2 Diabetes | Analogs rescue defects in a prokaryotic homolog of the CDKAL1 risk gene. | Enhanced stability could improve efficacy in regulating blood glucose. | acs.org |
| Hypertension | Vasodilatory effects on vascular smooth muscle. | More consistent plasma levels could lead to better blood pressure control. | wikipedia.org |
Q & A
Basic: What analytical techniques are recommended for quantifying Eperisone-d10 Hydrochloride in biological matrices?
Methodological Answer:
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used for quantification due to their sensitivity and specificity. Validation parameters, such as linearity (0.1–100 µg/mL), precision (RSD <5%), and recovery rates (90–110%), must be established per pharmacopeial guidelines. For instance, pyridoxine hydrochloride validation in raw materials involves spiked recovery experiments and cross-laboratory reproducibility checks .
Advanced: How can factorial design optimize synthesis parameters for Eperisone-d10 Hydrochloride?
Methodological Answer:
A factorial design approach systematically evaluates variables (e.g., reaction temperature, solvent ratio, catalyst concentration) to maximize yield and purity. For hydroxyzine hydrochloride tablets, a 2³ factorial design identified optimal concentrations of disintegrants and binders, achieving >95% drug release in vitro. Response surface models can further refine parameters, reducing trial iterations by 40% .
Basic: What safety protocols are essential for handling Eperisone-d10 Hydrochloride?
Methodological Answer:
Critical protocols include:
- PPE: Gloves, lab coats, and chemical goggles to prevent dermal/ocular exposure.
- Engineering Controls: Fume hoods for synthesis steps to mitigate inhalation risks.
- Storage: Stable under 25°C in airtight containers, away from incompatible materials (strong acids/oxidizers) .
Advanced: How to assess Eperisone-d10 Hydrochloride stability under stress conditions?
Methodological Answer:
Accelerated stability studies (40°C/75% RH for 6 months) combined with forced degradation (pH 1–13, UV light) identify degradation pathways. HPLC monitors impurities (e.g., dealkylated byproducts), while mass spectrometry confirms structural changes. For radafaxine hydrochloride, thermal decomposition at 100°C revealed toxic fumes, necessitating fire-safe storage .
Basic: How to validate Eperisone-d10 Hydrochloride purity in batch production?
Methodological Answer:
Combine spectroscopic (¹H/¹³C NMR for structural confirmation) and chromatographic (HPLC with USP reference standards) methods. Pyridoxine hydrochloride batch validation requires <0.1% impurity thresholds, verified via peak purity indices and retention time matching .
Advanced: How to resolve contradictions in preclinical pharmacokinetic (PK) data for Eperisone-d10 Hydrochloride?
Methodological Answer:
- Replicate Studies: Ensure standardized dosing (e.g., 10 mg/kg IV/PO in rodents) and sampling intervals (0–24 hrs).
- Variable Adjustment: Control factors like fasting status or co-administered drugs.
- PK Modeling: Non-compartmental analysis (NCA) calculates AUC and half-life, while PBPK models predict human translation. Discrepancies in pyridoxine absorption were resolved by adjusting bile salt concentrations in dissolution media .
Basic: What are the key steps in synthesizing deuterated analogs like Eperisone-d10 Hydrochloride?
Methodological Answer:
Deuterium incorporation via catalytic exchange (e.g., D₂O with Pt/C catalyst) or selective hydrogen-deuterium swapping. Post-synthesis, isotopic purity (>98% d10) is confirmed using high-resolution mass spectrometry (HRMS) and deuterium NMR .
Advanced: How to design in vitro release studies for Eperisone-d10 Hydrochloride formulations?
Methodological Answer:
Use USP Apparatus II (paddle, 50 rpm) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). For fast-dissolving tablets, kinetic models (Higuchi, Korsmeyer-Peppas) analyze release mechanisms. Hydroxyzine hydrochloride achieved >90% dissolution in 30 minutes using factorial-optimized superdisintegrants .
Basic: How to ensure reproducibility in Eperisone-d10 Hydrochloride assays?
Methodological Answer:
Adopt inter-laboratory validation with harmonized SOPs. For pyridoxine hydrochloride, between-lab RSD <2% was achieved using calibrated UV detectors (280 nm) and standardized mobile phases (acetonitrile:buffer, 70:30) .
Advanced: What strategies mitigate matrix effects in bioanalytical assays for Eperisone-d10 Hydrochloride?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
